Product packaging for Sodium;1,1-dideuteriododecyl sulfate(Cat. No.:)

Sodium;1,1-dideuteriododecyl sulfate

Cat. No.: B8018783
M. Wt: 290.39 g/mol
InChI Key: DBMJMQXJHONAFJ-JIOWASMBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Role of Deuteration in Advanced Spectroscopic and Scattering Methodologies

The use of deuterium-labeled compounds is particularly crucial in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Small-Angle Neutron Scattering (SANS), and Neutron Reflectometry.

In NMR spectroscopy , replacing protons with deuterons in a solvent eliminates overwhelming solvent signals that would otherwise obscure the signals from the molecule of interest. tandfonline.com When incorporated into the surfactant molecule itself, deuterium (B1214612) provides a sensitive probe for studying molecular dynamics and orientation. nih.gov Deuterium NMR (²H NMR) is especially informative in the solid state and in ordered systems like liquid crystals and micelles. nih.gov

Small-Angle Neutron Scattering (SANS) relies on the different scattering cross-sections of hydrogen and deuterium for neutrons. nih.gov By selectively deuterating either the surfactant, the solvent, or other components in a mixture, researchers can manipulate the "contrast" in a SANS experiment. This contrast matching technique allows for the selective highlighting or masking of different parts of a supramolecular structure, providing detailed information about the size, shape, and composition of micelles and other aggregates. ias.ac.in

Neutron Reflectometry is a surface-sensitive technique used to study the structure of thin films and interfaces. Similar to SANS, it utilizes the contrast between hydrogen and deuterium to determine the composition and thickness of adsorbed surfactant layers at solid-liquid or air-liquid interfaces.

Academic Research Perspectives on Sodium;1,1-dideuteriododecyl Sulfate (B86663) within Colloidal and Biophysical Sciences

Sodium;1,1-dideuteriododecyl sulfate, a specifically labeled variant of the widely studied anionic surfactant sodium dodecyl sulfate (SDS), has proven to be a valuable tool for investigating the behavior of surfactants at interfaces. The deuterium atoms at the alpha-position of the alkyl chain, adjacent to the sulfate headgroup, provide a localized probe for studying the ordering and dynamics of this critical region of the molecule.

A notable application of this compound is in the study of surfactant adsorption onto solid surfaces. In a key study, ²H NMR spectroscopy was employed to investigate the local ordering and dynamics of this surfactant at the alumina (B75360)/water interface. datapdf.com The researchers synthesized Sodium [1,1-²H₂]dodecyl sulfate and used its ²H NMR spectra to deduce the structure of the adsorbed surfactant aggregates. datapdf.com The results indicated the formation of a bilayer-like structure on the alumina surface. datapdf.com

The study further revealed that the order parameter of the alpha-carbon, where the deuterium labels are located, was smaller in the adsorbed state compared to other SDS aggregates like micelles. datapdf.com This suggests a greater degree of conformational freedom for the headgroup region of the surfactant when adsorbed on the alumina surface. Additionally, the spin relaxation measurements provided insights into the dynamics of the surfactant molecules, indicating that the local motions were significantly slower in the adsorbed state. datapdf.com

While much of the research on deuterated SDS has utilized the perdeuterated form (d₂₅-SDS) for techniques like SANS to study micellar structures and protein-surfactant complexes, the specific labeling in this compound offers a more targeted approach. tandfonline.comresearchgate.net It allows for the focused investigation of the headgroup region's behavior, which is crucial for understanding surfactant-surface interactions and the initial stages of self-assembly.

The findings from studies using this compound contribute to a more comprehensive understanding of how surfactants organize at interfaces, which is fundamental to a wide range of applications, including detergency, lubrication, and the formulation of personal care products. datapdf.comclariant.com Furthermore, in the realm of biophysics, understanding the behavior of surfactant headgroups is vital for elucidating interactions with biological macromolecules such as proteins and lipids. nih.gov

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NaO4S B8018783 Sodium;1,1-dideuteriododecyl sulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1,1-dideuteriododecyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1/i12D2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMJMQXJHONAFJ-JIOWASMBSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Investigations Employing Sodium;1,1 Dideuteriododecyl Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Sodium;1,1-dideuteriododecyl sulfate (B86663), a specialized isotopic variant of the common surfactant sodium dodecyl sulfate (SDS), serves as a powerful tool in advanced spectroscopic studies, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. The selective replacement of protons with deuterons at the C1 position, adjacent to the sulfate headgroup, provides unique advantages for probing the structure, function, and dynamics of complex biological systems.

The study of membrane proteins by solution-state NMR presents significant challenges due to their hydrophobic nature and large size, which often leads to poor spectral quality. isotope.comnih.gov Detergent micelles are frequently used as membrane mimetics to solubilize these proteins, creating complexes small enough to tumble sufficiently fast in solution for high-resolution NMR analysis. nih.govnih.gov The use of deuterated detergents, such as Sodium;1,1-dideuteriododecyl sulfate, is a critical strategy in overcoming these challenges. nih.govresearchgate.net

A primary obstacle in the NMR analysis of protein-detergent complexes is the presence of overwhelming signals from the detergent's own protons, which can obscure the signals from the protein of interest. researchgate.net By replacing protons with deuterons, as in this compound, these interfering detergent signals are effectively eliminated from the ¹H NMR spectrum. researchgate.nettandfonline.com This "background-free" spectrum allows for the unambiguous observation of protein resonances.

Furthermore, deuteration significantly enhances spectral resolution and sensitivity by increasing the transverse relaxation times (T₂) of the protein's nuclei. nih.govnih.gov In a standard protonated environment, the protons on the detergent molecules provide efficient relaxation pathways for the protein's protons through dipole-dipole interactions, leading to faster signal decay and broader resonance lines. tandfonline.com Substituting these protons with deuterons drastically reduces these relaxation pathways, resulting in longer T₂ values and consequently, sharper, more intense peaks. This improvement is crucial for resolving overlapping signals and for the successful application of advanced NMR experiments needed for structure determination. nih.govnih.gov

ParameterEffect of Detergent DeuterationRationaleReference
Spectral Resolution▲ IncreasedElimination of overlapping detergent ¹H signals and reduction of resonance linewidths. nih.govnih.gov
Spectral Sensitivity▲ IncreasedLonger transverse relaxation times (T₂) lead to sharper and more intense peaks. tandfonline.comnih.gov
Line Broadening▼ DecreasedMitigation of strong dipole-dipole interactions between protein and detergent protons. nih.govresearchgate.net

The strategic deuteration at the 1,1-position of the dodecyl chain specifically addresses interference from the protons closest to the polar headgroup, a region of significant interaction with the solvent-exposed parts of an embedded membrane protein. The absence of protons at this alpha-carbon position minimizes strong dipole-dipole interactions and potential proton relaxation pathways that would otherwise cause significant line broadening effects on the NMR spectra of the solubilized protein. tandfonline.com This reduction in line broadening is essential for resolving individual atomic resonances, which is a prerequisite for determining the three-dimensional structure and studying the functional dynamics of the membrane protein. nih.govnih.gov The use of deuterated SDS has been instrumental in the successful solution-state NMR studies of various α-helical membrane proteins and peptides. tandfonline.com

Solid-state NMR (ssNMR) is a versatile technique for studying the structure and dynamics of non-crystalline, immobile systems. nih.gov Deuterium (B1214612) (²H) ssNMR, in particular, is highly sensitive to the orientation and motional dynamics of molecules. By specifically labeling the detergent at the 1,1-position, ²H ssNMR can be used to gain detailed insights into the behavior of the surfactant molecules within larger assemblies.

The self-assembly of surfactants like SDS into micelles and other phases is governed by the principles of molecular packing. researchgate.net Solid-state ²H NMR of this compound can directly probe this packing by measuring the quadrupolar coupling, which is highly sensitive to the motional averaging experienced by the C-D bond. From this, a deuterium order parameter (S_CD) can be calculated, which quantifies the degree of orientational restriction of the labeled segment.

Studies on specifically deuterated SDS have shown that the order parameter varies along the alkyl chain. rsc.org For instance, the ω-methyl group at the chain's end is highly mobile (low order parameter), while segments closer to the sulfate headgroup are more restricted (higher order parameter). rsc.org By analyzing the ²H NMR lineshape and relaxation parameters of the 1,1-dideuterio label, researchers can characterize the local environment and constraints at the micelle's core-water interface. This information is critical for understanding how factors like temperature, pressure, and the addition of salts or other molecules influence micellar shape (e.g., sphere-to-rod transitions) and phase equilibria. nih.govumd.edu

Labeled Position on SDS ChainTypical Order Parameter (S_CD)InterpretationReference
α-position (C1)Relatively HighConstrained motion due to proximity to the polar headgroup and micellar interface. rsc.org
γ-position (C3)IntermediateIncreased flexibility compared to the α-position. rsc.org
ω-position (C12-methyl)Very Low (~0.03)High degree of motional freedom, similar to a liquid-like state in the micelle core. rsc.org

The interface between a macromolecule or a micelle and the surrounding water is a region of intense scientific interest, as the dynamics of hydration water are crucial for molecular recognition, stability, and function. acs.orgnih.gov NMR is a powerful technique for studying these dynamics. acs.org While many studies focus on observing the water protons, using a deuterated surfactant like this compound allows for experiments that selectively probe the surfactant's interaction with water without interference.

By placing the deuterium label at the 1,1-position, researchers can use ²H ssNMR relaxation experiments to characterize the reorientational dynamics of the surfactant headgroup region. These dynamics are directly influenced by the association and exchange of nearby water molecules. acs.orgacs.org Changes in the ²H relaxation rates can indicate how the presence of a solubilized protein or other cosolutes alters the hydration layer at the micellar surface. Such studies reveal that water dynamics slow down near a micellar surface, and these investigations provide insight into the time scales of these motions. acs.org This approach offers a site-specific view of the complex interplay between the surfactant, the solubilized macromolecule, and the aqueous solvent.

Solid-State Deuterium NMR for Supramolecular Organization and Dynamics

Analysis of Local Ordering and Interfacial Dynamics of Sodium Dodecyl Sulfate

The use of site-specific isotope labeling, as seen in this compound (SDS-d2), is a powerful strategy for elucidating the behavior of surfactant molecules at interfaces. Deuterium (²H) NMR spectroscopy of SDS-d2 adsorbed onto alumina (B75360) particles provides detailed insights into the local ordering and dynamics of the surfactant aggregates. datapdf.com Studies have shown that as the size of the alumina particles increases, the ²H NMR spectra of the adsorbed deuterated surfactant progressively broaden, eventually splitting into a powder-type pattern. datapdf.com This spectral behavior suggests that the most probable structure of the surface-bound Sodium Dodecyl Sulfate (SDS) aggregates is a bilayer conformation that partially or completely covers the alumina surface. datapdf.com

By analyzing the ²H NMR band shape, researchers can calculate the order parameter of the labeled carbon atom. For the α-carbon in SDS-d2, the order parameter was found to be smaller than in most other SDS aggregate structures, such as micelles or liquid crystals. datapdf.com This indicates a less constrained environment for the headgroup-adjacent methylene (B1212753) group at the alumina-water interface. datapdf.com Furthermore, spin relaxation measurements, interpreted through a simple motional model, allow for the calculation of the correlation time for fast local motions. These motions are sufficiently rapid to be in the extreme narrowing regime, yet they are significantly slower than those observed in other SDS aggregate systems. datapdf.com Evidence also points to a reduced lateral diffusion coefficient for SDS molecules adsorbed on the curved alumina surfaces compared to their mobility in micellar or liquid crystalline phases. datapdf.com

Table 1: Summary of ²H NMR Findings on SDS-d2 at the Alumina/Water Interface
Parameter InvestigatedKey FindingScientific Implication
Aggregate StructureFormation of a bilayer conformation on the alumina surface. datapdf.comProvides a structural model for surfactant adsorption on solid substrates.
Local Ordering (α-carbon)The order parameter is smaller than in other SDS aggregate types. datapdf.comIndicates greater motional freedom for the alkyl chain segment near the headgroup at the interface.
Local DynamicsFast local motions are slower compared to other SDS aggregates. datapdf.comSuggests that the interfacial environment imposes constraints on the surfactant's molecular motion.
Lateral DiffusionThe diffusion coefficient for lateral movement over the curved surface is reduced. datapdf.comHighlights the difference in surfactant mobility between an adsorbed state and a micellar solution.

Proton NMR Investigations of Sodium Dodecyl Sulfate Aggregation Phenomena

Proton (¹H) NMR spectroscopy is a highly effective technique for studying the aggregation behavior of surfactants like Sodium Dodecyl Sulfate in aqueous solutions. researchgate.net The chemical shifts of the protons on the surfactant molecule are sensitive to the local magnetic environment, which changes significantly as individual monomers associate to form dimers, premicellar aggregates, and eventually micelles. researchgate.net By systematically monitoring these chemical shifts as a function of surfactant concentration, it is possible to identify distinct concentration regimes corresponding to different stages of aggregation. researchgate.net The use of selectively deuterated species such as this compound is instrumental in these studies, as it allows for the simplification of complex ¹H NMR spectra, enabling a more focused analysis of specific proton signals along the alkyl chain.

Concentration-Dependent Chemical Shifts and Association Parameters

Studies tracking the ¹H NMR chemical shifts of various proton groups in SDS have identified three primary concentration ranges. researchgate.net The first range occurs at very low, premicellar concentrations. The second range is characterized by significant changes in chemical shifts and corresponds to the region around the critical micelle concentration (CMC). researchgate.net The third range is observed at high surfactant concentrations, where interactions between micelles become a significant factor. researchgate.net The concentration-dependent shifts (δ) are often analyzed using a two-state model, which considers the equilibrium between monomers and aggregates (e.g., dimers or micelles). This model allows for the extraction of crucial association parameters that describe the thermodynamics of the aggregation process. researchgate.net

Quantitative Determination of Critical Micellization and Dimerization Concentrations

The inflection point in the plot of chemical shift versus surfactant concentration is a well-established method for determining the Critical Micelle Concentration (CMC). researchgate.net Beyond the primary CMC, a second critical concentration (CMC2), which may relate to a change in micelle shape, can sometimes be identified from these plots at higher concentrations. researchgate.net

Furthermore, detailed analysis of the premicellar region has led to the introduction of the concept of a Critical Dimerization Concentration (CDC). researchgate.net This parameter marks the concentration at which the formation of surfactant dimers becomes significant. By applying a two-state model to the chemical shift data in this low-concentration regime, it is possible to estimate not only the CDC but also the dimerization constant (K₂), which quantifies the equilibrium between monomers and dimers. researchgate.net

Table 2: Association Parameters of SDS Determined by ¹H NMR
ParameterDescriptionSignificance
Critical Dimerization Concentration (CDC)The concentration at which significant dimer formation begins. researchgate.netCharacterizes the initial step of surfactant self-assembly.
Dimerization Constant (K₂)The equilibrium constant for the monomer-dimer association. An estimated value of 210 ± 60 dm³/mol has been reported. researchgate.netProvides a quantitative measure of the propensity for dimerization.
Critical Micelle Concentration (CMC)The concentration at which micelles begin to form in solution. researchgate.netnepjol.infoA fundamental property of a surfactant that governs its main aggregation behavior.

Mass Spectrometry Techniques

Mass spectrometry (MS) has become an indispensable tool in structural biology. It offers high sensitivity and the ability to analyze complex biological systems. In the context of surfactant science and its intersection with biology, specific MS techniques are employed to probe molecular interactions and dynamics.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) in Protein Conformational Studies

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method used to investigate protein structure, dynamics, and interactions. thermofisher.comnih.gov The technique relies on the principle that the amide protons on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a deuterated buffer (e.g., D₂O). thermofisher.com The rate of this exchange is highly dependent on the local environment of each amide proton; protons that are solvent-accessible exchange quickly, while those buried within the protein core or involved in hydrogen bonds (as in α-helices and β-sheets) exchange much more slowly. acs.orgua.edu

The experimental workflow involves incubating the protein in a deuterated solution for a set period, followed by quenching the exchange reaction by lowering the pH and temperature. acs.org The protein is then often digested into smaller peptides by an acid-stable protease like pepsin, and the resulting peptides are analyzed by mass spectrometry to measure the amount of deuterium uptake in specific regions of the protein. thermofisher.comacs.org By comparing the deuterium uptake of a protein in different states (e.g., with and without a binding partner), researchers can map interaction surfaces, identify regions of conformational change, and study protein dynamics. thermofisher.comnih.gov

While the primary source of deuterium is the solvent, the use of deuterated surfactants like this compound can be relevant in HDX-MS studies of membrane proteins or protein-micelle complexes. In such systems, the surfactant is an integral part of the protein's environment, and using a deuterated version can help maintain a fully deuterated milieu or be used to probe the specific interactions between the protein and the surfactant molecules themselves.

Table 3: Information Obtainable from HDX-MS Experiments
Type of InformationDescriptionApplication Example
Protein ConformationProvides data on the differences in three-dimensional shape between different protein states. thermofisher.comComparing the apo (unbound) form of an enzyme to its ligand-bound state.
Protein DynamicsOffers insights into short-lived intermediate structures and the transitions between conformational states. thermofisher.comnih.govStudying the mechanism of protein folding or allosteric regulation.
Interaction SitesMaps the regions of a protein that become protected from exchange upon binding to another protein or a ligand. thermofisher.comua.eduIdentifying the binding interface in a protein-protein complex.
Structural MappingHelps to elucidate structured versus unstructured (disordered) regions within a protein. thermofisher.comCharacterizing intrinsically disordered proteins or flexible loops.

Neutron Scattering Applications of Sodium;1,1 Dideuteriododecyl Sulfate

Small-Angle Neutron Scattering (SANS) for Complex Micellar and Biomacromolecular Assemblies

Small-Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a length scale of approximately 1 to 100 nanometers. youtube.com It is particularly well-suited for investigating the size, shape, and arrangement of particles in solution, such as surfactant micelles and biological macromolecules. youtube.comresearchgate.net In SANS, a beam of neutrons is passed through a sample, and the scattered neutrons are detected at small angles. youtube.com The resulting scattering pattern provides information about the structure of the sample. The use of deuterated molecules like Sodium;1,1-dideuteriododecyl sulfate (B86663) is central to many advanced SANS experiments. researchgate.net

A key strength of neutron scattering is the principle of contrast variation. nih.gov By strategically using deuterated components, researchers can make certain parts of a complex system effectively "invisible" to the neutron beam. epj-conferences.org This is achieved by matching the neutron scattering length density (SLD) of a specific component (like the detergent) to that of the solvent, which is typically a mixture of normal water (H₂O) and heavy water (D₂O). epj-conferences.orgnih.gov When the SLDs are matched, there is no contrast, and that component does not contribute to the scattered signal. epj-conferences.org

The use of deuterated detergents is a powerful application of this principle, especially in the study of membrane proteins solubilized within detergent micelles. researchgate.net By using a deuterated detergent such as Sodium;1,1-dideuteriododecyl sulfate and adjusting the D₂O concentration in the solvent to its "match point," the scattering signal from the detergent shell can be eliminated. nih.gov This allows researchers to isolate the scattering signal originating solely from the protein, providing unambiguous information about its structure and conformation within the micelle. epj-conferences.org This approach avoids the often complex and costly process of deuterating the protein itself. Conversely, using a hydrogenated protein in a deuterated detergent/D₂O system can highlight the structure of the detergent shell around the protein. nih.gov

SANS is employed to elucidate the structure of complexes formed between proteins and detergents like SDS. nih.gov When proteins are mixed with SDS, the detergent molecules can bind to the polypeptide chain, often leading to protein unfolding and the formation of micelle-like clusters along the protein backbone. nih.govaps.org SANS studies on such complexes reveal crucial parameters about their structure.

Analyses of SANS data have shown that protein-SDS complexes can be modeled as a chain of these small, globular, micelle-like clusters. nih.govaps.org The arrangement of these clusters can be described by a fractal dimension, which characterizes the conformation of the unfolded protein-detergent assembly. nih.govaps.org By fitting the scattering data to theoretical models, researchers can extract key structural parameters.

| Number of Clusters | The total count of micelle-like clusters associated with a single protein molecule. | nih.gov |

Using this compound in contrast variation experiments enhances these studies by allowing for the separate characterization of the protein and detergent components within the complex, leading to more refined structural models. epj-conferences.orgnih.gov

SANS is a primary technique for determining the morphology, size, and internal structure of surfactant micelles in solution. researchgate.netresearchgate.net For SDS, these studies are often conducted in D₂O to provide strong contrast between the hydrogen-rich surfactant molecules and the solvent. researchgate.netnist.gov The use of a specifically deuterated surfactant like this compound can provide even more detailed information about the internal architecture of the micelle, such as the precise location of the deuterated head group.

SANS data reveals that the shape and size of SDS micelles are highly dependent on factors like concentration, temperature, and the presence of salts. nist.govnih.gov At low concentrations and temperatures, SDS tends to form relatively small, spherical or slightly ellipsoidal micelles. researchgate.netresearchgate.net As concentration or salt content increases, these micelles can grow and transition into more elongated, rod-like or worm-like structures. nih.govcapes.gov.br

Table 2: Typical Properties of SDS Micelles from SANS Studies

Property Typical Value/Description Conditions Reference
Shape Ellipsoidal / Prolate Spherocylinder Low to moderate concentration researchgate.netresearchgate.net
Hydrocarbon Core Radius ~1.84 nm Low concentration researchgate.net
Aggregation Number (Nagg) 50 - 100 molecules Varies with conditions nih.gov
Growth Transition from globular to rod-like With increasing salt (e.g., NaCl) or hydrotrope concentration nih.govcapes.gov.br

| Hydrodynamic Radius | ~2.0 - 3.0 nm | Varies with concentration and additives | researchgate.netnih.gov |

The analysis of SANS data involves fitting the scattering intensity, I(Q), versus the scattering vector, Q, to models that describe the particle's shape (form factor) and the interactions between particles (structure factor). nih.gov This analysis provides precise values for dimensions like the micelle's core radius and aggregation number. researchgate.net

Neutron Reflectometry (NR) for Interfacial Phenomena and Membrane Interactions

Neutron Reflectometry (NR) is a surface-sensitive technique for studying the structure of thin films and interfaces at the molecular level. bohrium.comepj-conferences.org It measures the reflection of a neutron beam from a flat surface to determine the SLD profile perpendicular to that surface. epj-conferences.org This profile provides detailed information about the thickness, composition, and roughness of interfacial layers, making it ideal for studying phenomena like surfactant adsorption at interfaces and protein interactions with model cell membranes. mdpi.comnih.gov

Understanding how proteins interact with cell membranes is fundamental to cell biology. nih.gov NR is a powerful tool for these investigations, typically using a model system where a phospholipid bilayer is supported on a flat solid substrate. epj-conferences.orgnih.gov When a protein solution is introduced, NR can detect its binding to or insertion into the model membrane, providing a high-resolution profile of the protein's distribution relative to the lipid bilayer. epj-conferences.org

The use of deuterated molecules is crucial for creating contrast between the different components (protein, lipid, solvent). nih.gov For instance, by using hydrogenated ("normal") lipids and a deuterated protein, the protein's location can be clearly distinguished from the membrane. nih.gov The use of selectively deuterated surfactants like this compound can be relevant in studies where detergents are used to modulate membrane properties or in creating mixed surfactant-lipid layers. NR studies have successfully characterized the adsorption of proteins onto various surfaces and their interactions with lipid layers, revealing details of the adsorbed protein layer's thickness and density. nih.govnih.gov

A sophisticated extension of NR applied to protein-membrane interactions involves segmental deuteration of the protein itself. nist.govacs.org In this approach, a protein is synthesized so that only a specific segment or domain is deuterated, while the rest of the protein is hydrogenated. nist.gov This creates neutron scattering contrast within the protein molecule.

When this segmentally labeled protein interacts with a surface or a lipid bilayer, NR can determine the spatial position of the deuterated segment with respect to the rest of the protein and the membrane. nist.govacs.org This provides unprecedented detail on the orientation and conformational changes of the protein upon membrane binding. acs.org For example, a study on α-synuclein, a protein involved in Parkinson's disease, used this method to identify which specific parts of the protein make contact with the lipid headgroups and which parts extend into the hydrocarbon core or the aqueous solvent. nist.govacs.org While this technique focuses on protein deuteration, the principles of contrast are identical, and the use of deuterated surfactants like this compound could be used in conjunction to control the background SLD and further highlight specific components of the interfacial system. bohrium.commdpi.com

Ultra-Small-Angle Neutron Scattering (USANS) for Concentrated Colloidal Suspensions

Ultra-Small-Angle Neutron Scattering (USANS) is a powerful technique for probing structures on length scales ranging from nanometers to micrometers, making it ideal for studying the organization of concentrated colloidal suspensions. ornl.gov In such systems, where inter-particle interactions and hierarchical structures are of interest, USANS can provide crucial information about the morphology and spatial arrangement of colloidal particles. ornl.gov

The use of this compound is particularly advantageous in USANS studies of concentrated colloidal suspensions for several reasons. One of the primary challenges in scattering experiments with concentrated systems is the prevalence of multiple scattering, where a neutron is scattered by more than one particle before reaching the detector. This phenomenon can obscure the true scattering signal and complicate data analysis.

By employing this compound in a solvent mixture of H₂O and D₂O, a technique known as contrast matching can be utilized. The scattering length density of the solvent can be adjusted to match that of the colloidal particles, effectively making them "invisible" to the neutrons. This allows for the unambiguous study of the surfactant layer at the particle-solvent interface. The deuteration at the headgroup of the surfactant provides a strong scattering contrast, enabling the direct observation of the surfactant's behavior in the concentrated environment.

This approach significantly optimizes the scattering signal from the component of interest (the surfactant) while minimizing contributions from the bulk of the colloidal particles, thereby reducing the likelihood of multiple scattering events involving the particles themselves. The result is a cleaner, more interpretable scattering pattern that provides detailed information on the structure and interactions of the surfactant layer.

Experimental ParameterBenefit of Using this compound
Scattering Contrast Enhanced contrast of the surfactant headgroup, allowing for its specific investigation.
Multiple Scattering Mitigation of multiple scattering from the colloidal particles through contrast matching.
Signal-to-Noise Ratio Improved signal-to-noise ratio for the surfactant scattering signal.
Data Interpretation Simplified data analysis due to the isolation of the surfactant scattering contribution.

Single-Crystal Neutron Diffraction Studies on Detergent-Containing Systems

Single-crystal neutron diffraction is an unparalleled method for determining the precise atomic coordinates of atoms, including hydrogen, within a crystalline structure. nih.gov This technique is particularly valuable for understanding the intricate details of molecular interactions in complex systems, such as those involving detergents.

The use of this compound in single-crystal neutron diffraction studies of detergent-containing systems, such as protein-detergent complexes or crystalline surfactant phases, offers significant advantages. Hydrogen atoms have a large and incoherent scattering cross-section for neutrons, which can lead to a high background signal and make it difficult to locate their positions accurately. By selectively replacing hydrogen with deuterium (B1214612), which has a much smaller incoherent scattering cross-section, the background noise is substantially reduced.

In the case of this compound, the deuteration of the headgroup allows for the precise determination of its position and orientation within the crystal lattice. This is crucial for understanding the interactions between the surfactant and other molecules in the system, such as the binding of the detergent to a protein or the packing of surfactant molecules in a micelle. The precise knowledge of the headgroup's conformation and its hydrogen bonding network can provide invaluable insights into the mechanisms of protein denaturation or the stability of crystalline surfactant phases.

For example, in a study of a protein-detergent crystal, the use of this deuterated surfactant would enable researchers to not only determine the structure of the protein but also to map the exact binding sites and orientations of the detergent molecules on the protein surface. nih.gov This level of detail is often unattainable with X-ray diffraction, where the scattering from hydrogen atoms is very weak.

FeatureAdvantage of Using this compound
Incoherent Scattering Reduced incoherent scattering from the surfactant headgroup, leading to lower background noise.
Atomic Localization More precise determination of the atomic coordinates of the deuterated headgroup.
Structural Detail Enhanced detail of the surfactant's conformation and its interactions with neighboring molecules.
Hydrogen Bonding Clearer elucidation of the hydrogen bonding network involving the surfactant headgroup.

Computational and Theoretical Frameworks for Sodium;1,1 Dideuteriododecyl Sulfate Aggregates

Molecular Dynamics (MD) Simulations of Surfactant Self-Assembly

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the behavior of surfactant systems with atomistic detail. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of individual particles, offering a dynamic view of self-assembly processes that are often difficult to probe experimentally. ua.pt

MD simulations starting from a random distribution of Sodium;1,1-dideuteriododecyl sulfate (B86663) monomers in an explicit solvent can elucidate the kinetic pathways of aggregation. nih.gov The initial stages of aggregation are typically rapid, occurring within the first few nanoseconds of simulation time. During this period, monomers quickly associate to form small, transient clusters. These primary aggregates then grow through the addition of individual monomers or by merging with other small clusters.

The kinetics of this process are dependent on the surfactant concentration. nih.gov Higher concentrations lead to faster aggregation rates due to the increased probability of monomer-monomer and monomer-aggregate encounters. nih.gov The evolution of the system can be monitored by tracking the aggregation number of the largest clusters over time. This analysis reveals a stepwise growth process, often characterized by the fusion of smaller micelles into larger, more stable structures. The time evolution of micelle size distribution, as depicted in simulations, shows a dynamic equilibrium where micelles can merge, leading to a decrease in the total number of micelles and an increase in the average micelle size.

Table 1: Simulated Aggregation Events and Timescales for Surfactant Self-Assembly

Simulation Time (ns) Key Events Observed in MD Simulations
0 - 10 ns Rapid formation of initial small aggregates from randomly distributed monomers.
10 - 30 ns Growth of aggregates through monomer addition and fusion of smaller clusters.
> 30 ns Evolution towards a quasi-equilibrium state with larger, more defined micellar structures. The system continues to slowly evolve through micelle fusion and reorganization.

This table provides a generalized summary of kinetic events observed in MD simulations of SDS self-assembly, which are expected to be analogous for Sodium;1,1-dideuteriododecyl sulfate.

MD simulations have been instrumental in revealing temperature-induced structural transitions within surfactant aggregates. nih.gov At temperatures below the critical micellization temperature (CMT), this compound monomers are expected to form crystalline or gel-like aggregates. nih.gov In this state, the alkyl tails exhibit a high degree of order. As the temperature is raised above the CMT, a distinct structural transition occurs, leading to the formation of micelles with a disordered, liquid-like core. nih.gov

The structure of these micelles is influenced by the aggregation number and the choice of force field in the simulation. nih.gov For smaller aggregation numbers (e.g., around 60), the micelles are generally spherical. However, at higher aggregation numbers, different morphologies such as rod-like or cylindrical micelles can form. nih.gov Some force fields have been shown to artificially induce a transition to bicelle structures with ordered tails for large aggregation numbers, highlighting the importance of accurate parameterization. nih.gov The interaction between the sodium counterions and the sulfate headgroups is a critical factor controlling these structural transitions. nih.gov Stronger binding of counterions can screen electrostatic repulsion between the headgroups, promoting a more condensed and ordered packing of the surfactant tails. nih.gov

Table 2: Temperature and Force Field Effects on Aggregate Structure

Condition Observed Aggregate Structure in MD Simulations
Low Temperature (below CMT) Crystalline aggregates with ordered alkyl tails.
High Temperature (above CMT) Micelles with disordered, liquid-like cores.
Large Aggregation Number (e.g., >300) with certain force fields Potential for unphysical bicelle structures with ordered tails.

This table summarizes the structural transitions observed in extensive MD simulations of SDS aggregates, which are considered representative for this compound. nih.govnih.gov

Theoretical Models for Micellization and Intermicellar Interactions

Alongside computational simulations, theoretical models provide a conceptual framework for understanding the thermodynamics of micellization and the interactions between micelles in solution. These models often employ simplifying assumptions to derive analytical expressions for key properties of surfactant solutions.

One common approach is to model ionic micellar solutions as a mixture of two fully dissociated electrolytes with a common ion. researchgate.net The stepwise mass-action model is another theoretical tool used to analyze the distribution of solubilizates, such as other molecules, between the aqueous phase and the micellar interior. nih.gov This model can be used to determine association constants and understand how the presence of other molecules affects micelle stability. nih.gov For instance, studies on the solubilization of local anesthetics into SDS micelles have shown that the association constant can depend on the concentration of the solubilized molecule, indicating cooperative or anti-cooperative binding effects. nih.gov

The Poisson-Boltzmann equation is frequently used to describe the electrostatic environment around a charged micelle and to calculate properties like the surface potential. nih.gov This theoretical framework allows for the estimation of the degree of counterion binding to the micellar surface, a crucial parameter that influences micellar size, shape, and stability. The interaction between the anionic surfactant micelle and cations in solution is a key factor that can be analyzed within this model. nih.gov

For describing intermicellar interactions, especially at higher concentrations, models that account for both electrostatic repulsion and hard-sphere contributions are employed. researchgate.net The Mean Spherical Approximation (MSA) can be used to estimate the electrostatic interactions, while approximations like the Carnahan-Starling equation can evaluate the hard-sphere contributions to the osmotic and activity coefficients of the solution. researchgate.net These models are essential for interpreting experimental data from techniques like small-angle neutron scattering (SANS), where intermicellar interactions can significantly affect the scattering pattern. nih.gov

Table 3: Theoretical Models and Their Applications in Surfactant Science

Theoretical Model Application to this compound Solutions
Stepwise Mass-Action Model Analysis of the distribution of molecules between the aqueous phase and micelles; determination of association constants. nih.gov
Poisson-Boltzmann Theory Calculation of electrostatic potential around micelles; estimation of counterion binding and surface potential. nih.gov
Mean Spherical Approximation (MSA) & Carnahan-Starling Estimation of electrostatic and hard-sphere contributions to intermicellar interactions and thermodynamic properties. researchgate.net

Biophysical and Soft Matter Research Utilizing Sodium;1,1 Dideuteriododecyl Sulfate

Mimicry of Biological Membrane Environments for Structural Biology

The study of integral membrane proteins, which play crucial roles in cellular communication and transport, is notoriously challenging due to their hydrophobic nature. These proteins are embedded within the lipid bilayer of cell membranes, an environment that is difficult to replicate in a laboratory setting. Detergents like Sodium;1,1-dideuteriododecyl sulfate (B86663) are essential for extracting these proteins from their native membranes and keeping them in a soluble, functional state for analysis.

Sodium;1,1-dideuteriododecyl sulfate is employed to create detergent micelles that encapsulate integral membrane proteins, effectively replacing the native lipid bilayer. This process of solubilization is critical for a variety of spectroscopic techniques that require samples to be in solution. The specific deuteration at the 1,1-position is particularly advantageous in neutron scattering studies. By carefully matching the scattering length density of the solvent (usually a mixture of H₂O and D₂O) to that of the deuterated detergent, the detergent micelle can be rendered "invisible" to neutrons. This technique, known as contrast variation, allows researchers to focus solely on the scattering signal from the solubilized protein, providing unambiguous information about its size, shape, and conformation.

While specific data for the 1,1-dideuterio isomer is not abundant in publicly available literature, the principles of its application are well-established with generally deuterated Sodium Dodecyl Sulfate (SDS). For instance, in Small-Angle Neutron Scattering (SANS), the ability to contrast-match the detergent is paramount for determining the structure of the protein-detergent complex.

Understanding how proteins fold into their correct three-dimensional structures is a fundamental problem in biology. This compound micelles can serve as a simplified model of the cell membrane, providing a controlled environment to study the folding and assembly of membrane proteins. The deuteration at the α-position to the sulfate head group can be used in NMR studies to probe the interactions between the detergent and the protein. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can reveal close spatial proximities between the detergent's deuterated methylene (B1212753) groups and specific amino acid residues of the protein, offering insights into how the protein integrates into the micellar environment.

Furthermore, studies on model proteins like cytochrome c have shown that SDS can induce the formation of molten globule states, which are thought to be important intermediates in the protein folding pathway. The specific deuteration of the detergent would allow for a more detailed characterization of the detergent's role in stabilizing these intermediate structures.

Investigations of Biomacromolecule-Detergent Interactions

The interaction between detergents and biomacromolecules, particularly proteins, is a complex interplay of electrostatic and hydrophobic forces. This compound, with its anionic head group and deuterated hydrophobic tail, is an ideal tool for dissecting these interactions.

The binding of SDS to proteins is a cooperative process that can lead to protein denaturation at high concentrations. SANS studies utilizing deuterated SDS have been instrumental in elucidating the structure of protein-SDS complexes. nih.gov These studies have shown that at saturation, SDS molecules form micelle-like clusters along the unfolded polypeptide chain, often described by a "necklace and bead" model. nih.gov The use of this compound in such experiments would allow for a precise determination of the orientation and packing of the detergent molecules within these clusters, especially those closest to the protein backbone.

Research AreaTechniqueAdvantage of this compoundKey Findings
Protein Solubilization Small-Angle Neutron Scattering (SANS)Contrast matching of the detergent micelle.Allows for the determination of the shape and size of the solubilized protein without interference from the detergent signal.
Protein Folding Nuclear Magnetic Resonance (NMR)Specific isotopic label for probing detergent-protein interactions.Provides insights into the specific regions of the protein that interact with the head-group proximal region of the detergent.
Protein-Detergent Binding SANSPrecise location of deuterium (B1214612) for detailed structural analysis.Helps to refine models of how detergent molecules arrange themselves around a protein chain.

The binding of this compound can induce significant conformational changes in proteins, often leading to an increase in α-helical content. Spectroscopic techniques like circular dichroism and Fourier-transform infrared spectroscopy are commonly used to monitor these changes. When combined with NMR studies using the specifically deuterated detergent, researchers can correlate the observed conformational changes with specific binding events at the detergent-protein interface. The deuterium label on the 1 and 1' positions can provide a sensitive probe for changes in the local environment of the detergent as it interacts with the unfolding protein.

Fundamental Studies in Colloidal Science and Self-Assembly

Beyond its applications in biochemistry, this compound is a valuable tool for fundamental studies in colloid and interface science. The self-assembly of surfactant molecules into micelles, vesicles, and other aggregates is a cornerstone of this field.

The precise location of the deuterium atoms in this compound allows for detailed investigations into the structure and dynamics of these self-assembled structures. SANS is a particularly powerful technique in this regard. By analyzing the scattering patterns from solutions of the deuterated surfactant in various H₂O/D₂O mixtures, it is possible to determine key parameters of the micelles, such as their aggregation number (the number of surfactant molecules per micelle), the radius of the hydrophobic core, and the thickness of the hydrophilic shell.

Studies on non-deuterated SDS have shown that micelles are typically spherical at concentrations just above the critical micelle concentration (CMC), but can grow and become more rod-like or ellipsoidal at higher concentrations or in the presence of salt. The use of specifically deuterated SDS, such as the 1,1-dideuterio isomer, in SANS experiments would provide more refined data on the internal packing and chain conformation of the surfactant molecules within these different micellar shapes. For example, it could help to resolve questions about the degree of water penetration into the micellar core near the head groups.

PropertyDescriptionRelevance of this compound
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to form micelles.The deuteration is not expected to significantly alter the CMC compared to its non-deuterated counterpart.
Aggregation Number (Nagg) The average number of surfactant molecules in a micelle.SANS with the deuterated compound allows for precise determination of Nagg through contrast variation methods.
Micelle Shape Can range from spherical to ellipsoidal or rod-like depending on conditions.The specific deuteration helps in detailed modeling of the micelle shape and internal structure from scattering data.

Dynamics of Surfactant Adsorption and Surface Layer Formation

The process by which surfactant molecules accumulate at an interface, such as the air-water interface, and form a structured surface layer is fundamental to their function in foams, emulsions, and lubrication. The study of these dynamics involves monitoring the change in surface tension over time and fitting the results to theoretical models.

Detailed research findings indicate that the adsorption of anionic surfactants like SDS is a complex process that can be influenced by multiple factors. The kinetics of this process are often analyzed using models that account for the diffusion of surfactant monomers from the bulk solution to the subsurface layer and their subsequent transfer into the surface layer itself. For the adsorption of SDS onto solid surfaces, kinetic data has been shown to fit a pseudo-second-order equation, suggesting the process is primarily controlled by chemical adsorption mechanisms. nih.gov In dynamic systems, such as a bubble surface, the adsorption behavior can be described using models that account for molecular reorientation, where surfactant molecules may exist in different states with varying molar areas within the surface layer. nih.govresearchgate.net

The use of this compound is particularly advantageous for techniques like neutron reflectometry. In this method, a beam of neutrons is reflected from the interface, and the reflectivity profile provides information about the structure of the adsorbed layer. By selectively deuterating the part of the molecule closest to the polar headgroup, researchers can use contrast variation methods to precisely determine the orientation and packing density of the surfactant molecules. This specific labeling allows for a definitive localization of the headgroup region relative to the tail, revealing how the surface layer becomes organized over time and in response to variables like temperature and concentration. mdpi.comnih.gov

Table 1: Adsorption Kinetic Models for Sodium Dodecyl Sulfate
Kinetic ModelEquationDescriptionPrimary Control Mechanism
Pseudo-First-Orderlog(qe - qt) = log(qe) - (k1/2.303)tAssumes the rate of adsorption is proportional to the number of unoccupied sites. Often associated with initial stages of adsorption.Diffusion
Pseudo-Second-Ordert/qt = 1/(k2qe2) + t/qeAssumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. nih.govChemical Adsorption nih.gov

Structural Characteristics of Mixed Micelles

In many practical applications, surfactants are used as mixtures to achieve properties superior to those of the individual components. When an anionic surfactant like SDS is mixed with a nonionic surfactant, they self-assemble into mixed micelles. nih.gov The structural characteristics of these aggregates, such as their size, shape, and the arrangement of the constituent molecules, are critical to their performance.

Small-Angle Neutron Scattering (SANS) is a primary technique for investigating micellar structure. nih.gov By analyzing the scattering data, researchers can fit models, such as a core-shell ellipsoid model, to determine key structural parameters. nih.gov These parameters include the core radius (comprising the hydrophobic tails), shell thickness (containing the hydrated polar headgroups), and the aggregation number (the number of surfactant molecules per micelle). nih.gov Studies on mixtures of SDS with nonionic surfactants like Tween20 or BrijL23 reveal that mixed micelles form readily, often at concentrations below the critical micelle concentration (CMC) of pure SDS. nih.gov The interaction between the different surfactant types within the micelle is often non-ideal, leading to synergistic effects. researchgate.net

The strategic use of this compound in SANS experiments is invaluable. The solvent, typically heavy water (D₂O), provides a high-contrast background. nih.gov The deuterated segment of the SDS molecule scatters neutrons differently than the protonated segments of the nonionic surfactant. This allows researchers to "highlight" the location of the SDS molecules within the mixed micelle, providing precise information on how the two species are distributed between the core and the corona and how the fractional charge of the micelle changes with composition. nih.gov

Table 2: Structural Parameters of Mixed SDS/Nonionic Surfactant Micelles Determined by SANS nih.gov
ParameterDescriptionTypical Finding for SDS/Tween20 Mixtures
Core Radius (rc)The radius of the hydrophobic core of the micelle.Fixed to the length of a fully extended dodecyl chain (~1.67 nm) in model fitting. nih.gov
Shell Thickness (ts)The thickness of the hydrated shell containing the polar headgroups.Varies with the mixing ratio of the surfactants.
Aggregation Number (Nagg)The total number of surfactant molecules in one micelle.Changes depending on the relative concentrations of SDS and the nonionic surfactant.
Fractional Charge (β)The effective charge per molecule in the micelle, defined as z/Nagg.Increases with the mole fraction of SDS in the micelle. nih.gov

Influence of Solvent Composition on Micelle Structure and Aggregation

The formation and structure of micelles are profoundly influenced by the composition of the solvent. The primary driving force for micellization in water is the hydrophobic effect, which is sensitive to changes in the solvent environment. Altering the solvent by using isotopic variants, adding co-solvents, or employing non-aqueous systems can significantly shift the thermodynamics of aggregation.

Research has shown that substituting heavy water (D₂O) for normal water (H₂O) can alter micelle size. umn.edu This effect is attributed to a small difference in the strength of the hydrophobic interactions in D₂O compared to H₂O, which becomes more pronounced at higher ionic strengths. umn.edu The addition of organic co-solvents, such as 1-butanol, to aqueous SDS solutions also modifies micellization parameters, including the CMC and aggregation number. nih.gov Furthermore, studies in unconventional solvents like deep eutectic solvents (DESs) have demonstrated that SDS can still form well-defined self-assembled structures, highlighting the versatility of surfactant aggregation. nih.gov

In this context, this compound is a crucial tool for techniques like NMR and SANS that probe these structural changes at a molecular level. fujifilm.com By using a specifically labeled surfactant, researchers can track subtle changes in the conformation and dynamics of the alkyl tail as the solvent composition is varied. This provides a direct link between the macroscopic properties of the solvent and the microscopic behavior of the surfactant molecules within the aggregate.

Table 3: Effect of Solvent Composition on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate
Solvent SystemObservationReference
H₂O vs. D₂OCMC is slightly lower in D₂O, suggesting a stronger hydrophobic effect. umn.edu umn.edu
Water + 1-ButanolThe CMC and other micellization parameters are altered by the presence of the co-solvent. nih.gov nih.gov
Deep Eutectic Solvent (Reline)Self-aggregation occurs, but the aggregation behavior is distinct from that in aqueous solution. nih.gov nih.gov
Aqueous Solution + Electrolyte (e.g., NaCl)The CMC decreases significantly due to the screening of headgroup repulsion. researchgate.net researchgate.net

Thermodynamics and Kinetics of Micellization Processes

The spontaneous formation of micelles above the CMC is a thermodynamically governed process. The key thermodynamic parameters—the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—provide a quantitative description of the driving forces. These parameters can be determined experimentally, most commonly by measuring the CMC at different temperatures using techniques like electrical conductivity. conicet.gov.arajchem-a.com

For SDS in aqueous solution, the micellization process is spontaneous, as indicated by a negative ΔG°mic. nih.gov The process is predominantly entropy-driven; the large positive ΔS°mic results from the release of ordered water molecules from around the hydrophobic surfactant tails into the bulk solvent, which overcomes the unfavorable decrease in entropy from the aggregation of the surfactant molecules themselves. conicet.gov.arnih.gov The enthalpy of micellization is often small and can be positive or negative depending on the temperature. ajchem-a.com The kinetics of micelle formation and dissolution are typically very fast, but the rate of micelle growth with increasing surfactant concentration is a slower process that can also be studied. csun.edu

While the substitution of two hydrogen atoms with deuterium in this compound has a negligible effect on the bulk thermodynamic properties of micellization, the compound is essential for the advanced experimental techniques used to obtain the most detailed data. For instance, NMR relaxation and SANS experiments that provide insight into micellar kinetics and structure rely on isotopic labeling to distinguish between different components and track their dynamics.

Table 4: Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulfate in Aqueous Solution
Thermodynamic ParameterSymbolTypical Sign/ValueInterpretation
Standard Gibbs Free Energy of MicellizationΔG°micNegativeThe micellization process is spontaneous. nih.gov
Standard Enthalpy of MicellizationΔH°micSmall, can be negative or positiveIndicates that the process is not strongly driven by enthalpy changes. ajchem-a.com Can be calculated from the temperature dependence of the CMC. conicet.gov.ar
Standard Entropy of MicellizationΔS°micPositiveThe process is entropy-driven, primarily due to the hydrophobic effect and the release of structured water. conicet.gov.arnih.gov

Future Directions and Emerging Research Methodologies

Development of Integrated Multi-Modal Characterization Approaches

The complexity of systems involving surfactants necessitates a multi-faceted analytical approach. Future research will increasingly rely on the integration of several characterization techniques to gain a holistic understanding of surfactant behavior. One of the most powerful techniques in this domain is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.gov This method monitors the exchange of amide protons with deuterium (B1214612), providing information on protein conformation and dynamics. mdpi.com The versatility of HDX-MS, combined with the sensitivity of mass spectrometry, allows for the study of challenging protein systems that are not amenable to other techniques. nih.gov

Future approaches will focus on combining HDX-MS with other methodologies. For instance, coupling with Ultra-Performance Liquid Chromatography (UPLC) enhances the separation of peptic peptides after deuterium exchange, leading to better data quality. youtube.com Furthermore, integrating HDX with Fourier Transform Infrared (FTIR) spectroscopy offers a promising avenue for high-throughput analysis of protein structure and dynamics. mdpi.com The development of such integrated platforms will enable researchers to correlate changes in molecular structure with functional outcomes in real-time and with high precision.

Table 1: Comparison of Integrated Characterization Techniques for Deuterated Surfactant Systems

Integrated Technique Primary Information Gained Advantages Potential Applications with Deuterated Surfactants
HDX-MSProtein conformation, dynamics, and interaction sites. nih.govHigh sensitivity, applicable to complex and disordered systems. nih.govukri.orgStudying protein-surfactant interactions in pharmaceutical formulations.
HDX-FTIRSecondary structure changes and protein stability. mdpi.comHigh-throughput capabilities through microarray technology. mdpi.comScreening the effects of various deuterated surfactants on protein stability.
UPLC-HDX-MSHigh-resolution separation of deuterated peptides. youtube.comImproved data quality and reproducibility. youtube.comDetailed mapping of surfactant binding sites on proteins.

Advancements in High-Throughput Deuteration Technologies for Complex Biomolecules

The demand for deuterated molecules, including surfactants and complex biomolecules, for various research applications is steadily increasing. europa.eu To meet this demand, significant advancements in high-throughput deuteration technologies are crucial. Current research is focused on developing automated platforms for Hydrogen-Deuterium Exchange (HDX) studies. These systems integrate automated sample handling, enzymatic digestion, and mass spectrometry analysis, which dramatically increases the speed and reproducibility of experiments. youtube.comukri.org

One notable advancement is the use of protein microarrays for high-throughput HDX monitored by FTIR imaging. mdpi.com This approach allows for the simultaneous analysis of numerous protein samples, each containing only a few nanograms of protein. mdpi.com Such technologies are invaluable for screening large libraries of compounds, including various deuterated surfactants, to assess their impact on the structure and stability of biomolecules. The development of more efficient and cost-effective deuteration methods will also be critical. While some deuterated molecules can be produced by direct exchange, others require complex multi-step synthesis routes. sine2020.eu Future research will likely focus on optimizing these synthetic pathways and exploring novel catalytic methods for deuterium incorporation.

Expansion of Deuterated Surfactant Applications in Novel Soft Matter Systems

Deuterated surfactants are indispensable tools for investigating the structure and dynamics of soft matter systems using techniques like neutron scattering. The limited availability of a diverse range of deuterated surfactants has been a significant bottleneck in this field. europa.eu However, recent efforts are focused on synthesizing novel deuterated surfactants, including biodegradable amino acid-based surfactants and those with varying chain lengths and headgroup characteristics. europa.eusine2020.eu

These novel deuterated surfactants will enable more detailed structural and functional investigations of a wide array of soft matter systems. For example, the self-assembly of surfactants into micelles, vesicles, and other aggregates can be precisely characterized. rsc.orgresearchgate.net The use of deuterated surfactants in mixed-surfactant systems is particularly promising, as it allows for the determination of the specific roles of each component in the resulting microstructure. rsc.org Future applications are envisioned in areas such as drug delivery, where the interactions between deuterated surfactants and lipid membranes can be studied in detail, and in the formulation of cosmetics and personal care products. sine2020.eu Furthermore, the use of deuterated surfactants as templates for the synthesis of nanomaterials and mesoporous structures continues to be an active area of research. researchgate.net

Table 2: Emerging Applications of Novel Deuterated Surfactants in Soft Matter

Application Area Key Research Question Role of Deuterated Surfactants Potential Impact
Drug DeliveryHow do surfactant-based carriers interact with and release drugs?Probing the structure of drug-loaded micelles and vesicles.Development of more effective and targeted drug delivery systems.
Biomembrane MimicsWhat is the influence of surfactants on the structure and stability of lipid bilayers?Contrast matching in neutron scattering to highlight specific components of the membrane.Better understanding of the molecular mechanisms of membrane disruption and fusion.
Advanced FormulationsHow do different surfactants interact in a mixed formulation to achieve desired properties?Determining the composition and structure of mixed micelles and interfaces. rsc.orgCreation of more stable and effective cosmetic, food, and industrial formulations.
Templated Material SynthesisHow can surfactant self-assembly be used to control the nanostructure of materials?Defining the template structure for the synthesis of mesoporous materials and nanoparticles. researchgate.netFabrication of novel materials with tailored properties for catalysis, separation, and sensing.

Q & A

Basic Question: What is the synthetic pathway for Sodium;1,1-dideuteriododecyl sulfate, and how is deuterium incorporation validated?

Methodological Answer:
this compound is synthesized via sulfation of 1,1-dideuteriododecanol using chlorosulfonic acid, followed by neutralization with sodium hydroxide. Deuterium is introduced at the terminal methyl group (C-1) using deuterated starting materials (e.g., CD3(CH2)11OH).

  • Key Validation Steps :
    • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} NMR confirms the absence of protons at C-1, while 2H^2\text{H} NMR quantifies deuterium incorporation (>98% purity required for isotopic studies) .
    • Mass Spectrometry (MS) : High-resolution MS detects the isotopic pattern (e.g., m/z shifts from 288.38 [C12H25SO4Na] to 290.39 [C12H23D2SO4Na]) .
    • Elemental Analysis : Matches theoretical composition (e.g., C: 53.14%, H: 9.24%, adjusted for deuterium substitution) .

Basic Question: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) : Identifies sulfate fragmentation patterns (e.g., SO+^+ at m/z 47.97 and SO2+_2^+ at m/z 63.96) and distinguishes organic/deuterated ions in mixed systems (e.g., 80% sulfate vs. 20% deuterated analogs) .
  • Ion Pair Chromatography : Validates absence of unreacted dodecanol or sulfonic acid intermediates using sodium 1-decanesulfonate as a reference .
  • Thermogravimetric Analysis (TGA) : Confirms decomposition temperature (>250°C) and hygroscopic stability under controlled humidity .

Advanced Question: How does deuteration at the 1,1 position impact micelle formation and critical micelle concentration (CMC) compared to non-deuterated SDS?

Methodological Answer:
Deuteration alters hydrophobic interactions due to isotopic mass differences, affecting self-assembly kinetics:

  • CMC Determination : Use conductometry or surface tension measurements in D2O vs. H2O. Studies show a 5–10% increase in CMC for deuterated SDS due to reduced hydrophobicity .
  • Small-Angle Neutron Scattering (SANS) : Quantifies deuterium contrast in micelle cores, revealing smaller aggregate sizes (15–20 Å vs. 18–22 Å for non-deuterated SDS) .
  • Contradiction Alert : Some studies report negligible CMC differences; this may arise from incomplete deuterium substitution or solvent isotopic effects. Validate via NMR/MS before experimentation .

Advanced Question: How to design experiments using this compound in membrane protein solubilization while minimizing isotopic interference?

Methodological Answer:

  • Buffer Optimization : Use deuterated buffers (e.g., D2O-based phosphate) to match solvent deuteration and avoid proton-deuterium exchange artifacts in NMR .
  • Protein Stability Assays : Compare thermal denaturation profiles (via circular dichroism) in deuterated vs. non-deuterated SDS. Adjust concentrations to 0.1–0.5% w/v to prevent over-solubilization .
  • Controlled Hydration : Store solutions under nitrogen to prevent H/D exchange with atmospheric moisture, which alters surfactant behavior .

Advanced Question: How to resolve contradictions in mass spectrometry data caused by sample preparation variables?

Methodological Answer:

  • Standardization : Prepare samples at fixed pH (e.g., pH 6) and ionic strength (e.g., 10 mM sodium sulfate) to minimize ion suppression .
  • Matrix Effects : Spike deuterated SDS into complex matrices (e.g., biological fluids) and use internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to normalize signal variability .
  • Artifact Identification : Monitor m/z 79.96 (SO3+_3^+) and organic ion ratios; deviations >10% indicate incomplete sulfation or degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.